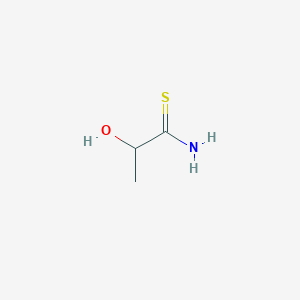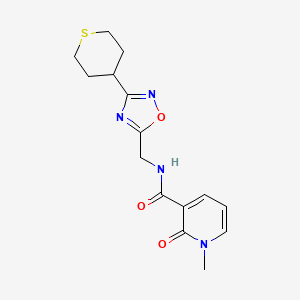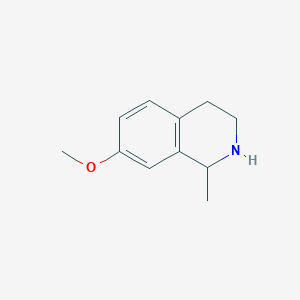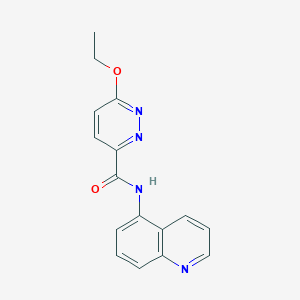![molecular formula C32H39N5 B2452132 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-22-4](/img/structure/B2452132.png)
3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a piperazine ring and a benzimidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Scientific Research Applications
Synthesis and Biological Activities
Antifungal Activity : A study focused on the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles, which exhibited significant antifungal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea. This suggests the potential of similar compounds for agricultural and medicinal applications in controlling fungal infections (Qing Jin et al., 2015).
Anticancer and Estrogen Receptor Binding : Another research demonstrated the synthesis of compounds with a piperazine moiety that showed promising anticancer activities against human breast cancer cell lines. Additionally, molecular docking studies indicated good binding affinity with the estrogen receptor, highlighting their potential as therapeutic agents for hormone-related cancers (I. Parveen et al., 2017).
Antibacterial and Biofilm Inhibition : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized and found to be potent bacterial biofilm inhibitors, as well as inhibitors of the MurB enzyme, which is crucial for bacterial cell wall synthesis. These findings suggest potential applications in developing new antibacterial agents, especially against drug-resistant strains (Ahmed E. M. Mekky & S. Sanad, 2020).
Anticonvulsant Activity : A study on the synthesis of 2‐methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile derivatives revealed compounds with significant anticonvulsant properties. This research opens pathways for the development of new medications for treating epilepsy and related disorders (K. Harish et al., 2014).
Apoptotic Effects in Cancer Therapy : Benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety were studied for their anticancer activities, showing selective cytotoxicities against lung adenocarcinoma and glioma cell lines. These compounds induced apoptosis, suggesting their utility as potential chemotherapeutic agents (G. Çiftçi et al., 2021).
Mechanism of Action
Target of Action
These include antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
For instance, piperazine derivatives have been found to modulate the pharmacokinetic properties of drug substances .
Biochemical Pathways
For example, piperazine derivatives have been found to be involved in a variety of disease states, such as Parkinson’s and Alzheimer’s disease .
Pharmacokinetics
Piperazine, a common structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
For example, some derivatives of 1,2,4-triazole with piperazine moiety have exhibited good antibacterial activity .
properties
IUPAC Name |
3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N5/c1-4-5-6-7-8-9-15-26-25(3)27(23-33)31-34-28-16-11-13-18-30(28)37(31)32(26)36-21-19-35(20-22-36)29-17-12-10-14-24(29)2/h10-14,16-18H,4-9,15,19-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHYUIFXHZSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)


![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)

![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)
![Ethyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-5-ethylthiophene-3-carboxylate](/img/structure/B2452062.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2452065.png)

![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2452068.png)
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2452069.png)
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)